3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid - 1279202-47-9

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

Catalog Number: EVT-2876651
CAS Number: 1279202-47-9
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic organic compound. Its derivatives are frequently utilized as building blocks in medicinal chemistry due to their diverse biological activities [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • Palladium-catalyzed coupling reactions: These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are widely used for introducing various substituents onto the pyrrolo[2,3-b]pyridine scaffold [, , ].
  • Cyclization reactions: These reactions involve forming the pyrrolo[2,3-b]pyridine ring system from suitable precursors. Examples include the Hantzsch pyrrole synthesis and the Fischer indole synthesis [, , ].
  • Modifications of existing pyrrolo[2,3-b]pyridines: Existing pyrrolo[2,3-b]pyridine derivatives can be further modified through various chemical transformations, such as alkylation, acylation, and reduction, to fine-tune their properties [, , , , , , , , ].
Molecular Structure Analysis
  • Substituent effects: The type, position, and electronic properties of substituents on the pyrrolo[2,3-b]pyridine ring system greatly affect their binding affinity and selectivity towards specific biological targets [, , , , , , , , ].
  • Conformation: The flexibility or rigidity of the molecule, often influenced by the presence of cyclic substituents or intramolecular hydrogen bonding, can impact their ability to interact with target proteins [, , ].
Mechanism of Action
  • Enzyme inhibition: Many pyrrolo[2,3-b]pyridine derivatives act as inhibitors of various enzymes, including kinases, histone deacetylases, and metalloproteinases, by binding to their active sites and blocking their catalytic activity [, , , , , , ].
  • Receptor antagonism/agonism: Some derivatives act as antagonists or agonists of specific receptors, modulating downstream signaling pathways involved in various physiological processes [, , , , , ].
Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-b]pyridine derivatives are influenced by their substituents and overall structure. These properties, including solubility, lipophilicity, and stability, are crucial for their pharmacological properties and are often optimized during drug development [, , , , , , , , , ].

Applications
  • Drug discovery: Due to their diverse biological activities, they are extensively studied for developing new drugs targeting various diseases, including cancer, inflammation, autoimmune disorders, and infectious diseases [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Chemical probes: Fluorescently labeled pyrrolo[2,3-b]pyridine derivatives can serve as valuable tools for studying biological processes and visualizing cellular structures [, ].

(E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide (Compound 12)

  • Compound Description: This compound features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) connected to a sulfonylphenyl-N-hydroxyacrylamide moiety. It demonstrates antiproliferative activity against a variety of human cancer cell lines and acts as a potent histone deacetylase (HDAC) inhibitor, exhibiting significant selectivity for HDAC6. []
  • Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor. This molecule features a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl moiety attached to a benzoyl-methylpiperazine group via an oxoacetyl linker. [, ]

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid (Compound 1)

  • Compound Description: Compound 1 is a key pharmaceutical intermediate. It features a 1H-pyrrolo[2,3-b]pyridine moiety, with a methylamino group at the 4th position connected to the 2nd position of a 5-fluoronicotinic acid. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

  • Compound Description: This series of compounds is characterized by a 1H-pyrrolo[3,2-b]pyridine core substituted at the 5th position with an amide group and at the 3rd position with a 1-methyl-4-piperidinyl moiety. This family of compounds exhibits potent agonistic activity towards the 5-HT1F receptor. []

6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK-6240)

  • Compound Description: [18F]MK-6240 is a radiolabeled compound developed for positron emission tomography (PET) imaging. It demonstrates a high affinity and selectivity for hyperphosphorylated tau, a protein involved in neurofibrillary tangle formation in Alzheimer's disease. [, , ]

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

  • Compound Description: Vemurafenib is a BRAF inhibitor approved for treating metastatic melanoma carrying the BRAFV600E mutation. Its structure features a 1H-pyrrolo[2,3-b]pyridine core substituted with a 4-chlorophenyl group at the 5th position and connected to a difluorophenyl-propanesulfonamide moiety via a carbonyl linker at the 3rd position. []

2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Fevipiprant, NVP-QAW039)

  • Compound Description: Fevipiprant is a potent and selective antagonist of the DP2 receptor, currently under investigation as a potential treatment for severe asthma. It features a 1H-pyrrolo[2,3-b]pyridine core substituted at the 3rd position with an acetic acid group and at the 1st position with a 2-methyl-4-(methylsulfonyl)-2-(trifluoromethyl)benzyl moiety. []

(2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-3- (1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid (Compound 21)

  • Compound Description: Compound 21 is a potent triple inhibitor of vasopeptidases neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE-1). This compound exhibits improved pharmacological activity compared to its predecessor, compound 1. It features a 1H-pyrrolo[2,3-b]pyridine core connected to a (2S)-2-[(2R)-2-((1S)-5-bromo-indan-1-yl)-3-mercapto-propionylamino]-propionic acid moiety at the 3rd position. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1, Venetoclax)

  • Compound Description: Venetoclax is a Bcl-2 inhibitor used in the treatment of various hematologic malignancies. It features a 1H-pyrrolo[2,3-b]pyridine moiety connected to a complex structure comprising a benzamide group substituted with a piperazine ring, a cyclohexenyl ring, and a sulfonylurea moiety. [, , ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity identified during the synthesis and degradation of Venetoclax. It is formed by the oxidation of the piperazine nitrogen in Venetoclax. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another impurity formed during the synthesis and degradation of Venetoclax. It arises from a Meisenheimer rearrangement of Venetoclax N-oxide. []

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (Compound w2)

  • Compound Description: Compound w2 acts as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, exhibiting promising potential as a treatment for inflammatory bowel disease (IBD). It features a 1H-pyrrolo[2,3-b]pyridine core with a 2-chloro-6-fluorobenzyl group attached to the nitrogen at position 1. This core is connected to a 5-cyclopropylpyrimidin-4-amine moiety at the 3rd position. []

3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (Compound 12)

  • Compound Description: Compound 12 is a potent CDK8 inhibitor with promising anti-acute myeloid leukemia (AML) activity. It features a 1H-pyrrolo[2,3-b]pyridine core with a furan-3-yl group at the 3rd position and a benzamide group at the 5th position. []

Properties

CAS Number

1279202-47-9

Product Name

3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid

IUPAC Name

3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14)

InChI Key

KNBIEZUXUHXIQJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.